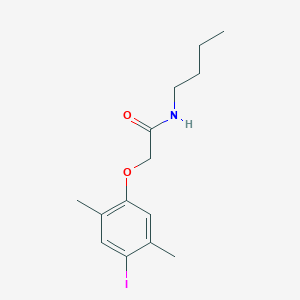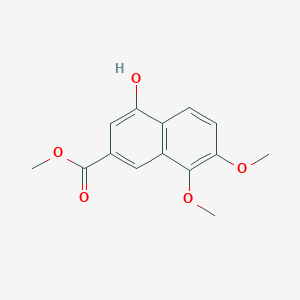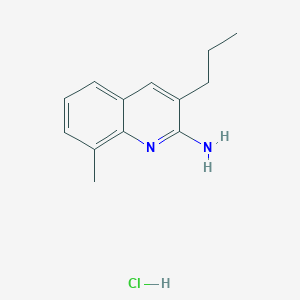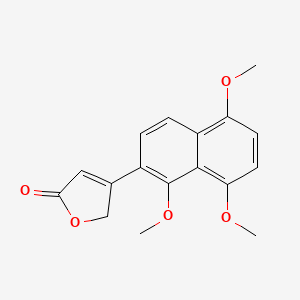
4-(Pyridin-3-ylmethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-3-ylmethyl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring attached to a pyrimidine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable pyrimidine derivative under basic conditions. For example, the reaction of pyridine-3-carbaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as magnesium oxide nanoparticles, has been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-3-ylmethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Pyridin-3-ylmethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Uniqueness
4-(Pyridin-3-ylmethyl)pyrimidine is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a pharmaceutical agent make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H9N3 |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
4-(pyridin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H9N3/c1-2-9(7-11-4-1)6-10-3-5-12-8-13-10/h1-5,7-8H,6H2 |
Clé InChI |
MQOOKYMQHVUHTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CC2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)







![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)


